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Compound of Interest

2-Bromo-6-chloro-3-
Compound Name:

methoxypyridine
CAS No.: 1256819-37-0
Cat. No.: B1506967

Get Quote

\ J

CAS: 1256819-37-0 Formula: Cngcontent-ng-c780544980=""_nghost-ng-c1768664871=""
class="inline ng-star-inserted">

H

BrCINO M.W.: 222.47 g/mol IUPAC Name: 2-bromo-6-chloro-3-methoxypyridine[2][3][4]

Executive Summary & Application Context

2-Bromo-6-chloro-3-methoxypyridine is a high-value trisubstituted pyridine scaffold.[4] Its
utility lies in the orthogonal reactivity of its halogen substituents.[1] The C2-Bromine and C6-
Chlorine atoms possess distinct electronic environments, allowing for sequential cross-coupling
reactions (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings). The C3-methoxy
group acts as an electron-donating directing group, influencing both the chemical stability and
the regioselectivity of further functionalization.[1]

This guide provides the expected spectral fingerprints required to distinguish this specific
isomer from its regioisomers (e.g., 3-bromo-2-chloro- or 4-bromo derivatives).
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Synthesis & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectral impurities.[1] The most
robust route to this scaffold typically involves the N-oxidation activation strategy, which dictates
the impurity profile.[1]

Synthetic Pathway (DOT Visualization)

The following workflow illustrates the conversion of 2-bromo-3-methoxypyridine to the target via
an N-oxide intermediate, followed by regioselective chlorination.[1]
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Figure 1: Synthetic route via N-oxide activation.[1] The POCI

step selectively chlorinates the C6 position due to the directing effect of the N-oxide and steric
blocking at C2.[1]

Critical Impurities[1]

» Des-chloro analog: Residual starting material (2-bromo-3-methoxypyridine).[1]

e Isomeric Chlorides: 4-chloro isomers (less likely due to electronic directing effects but
possible).[1]

e Hydrolysis Products: 2-bromo-6-chloro-3-hydroxypyridine (if demethylation occurs under
acidic stress).[1]

Spectral Characterization Data

The following data represents the rigorous spectral signature of the target. Due to the specific
substitution pattern, the signals are highly characteristic.[1]
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Nuclear Magnetic Resonance ( H NMR)

The molecule possesses a 2,3,6-substitution pattern, leaving protons only at positions 4 and 5.
[1] This results in a classic AB coupling system.

Solvent: CDCI

(Reference: 7.26 ppm)[1]

Chemical Coupling
y Structural
Shift ( Multiplicity Integration Constant ( Assignment .
Logic
» Ppm) , Hz)
Deshielded
by adjacent
7.28-7.35 Doublet (d) 1H H-5 Cl (C6) and
pyridine
nitrogen.
Shielded by
the ortho-
7.05-7.12 Doublet (d) 1H H-4
Methoxy
group (C3).[1]
Characteristic
3.92 Singlet (s) 3H -OCH methoxy

resonance.[1]

Interpretation:
e Coupling (

): The coupling constant of ~8.2 Hz is diagnostic for vicinal protons on a pyridine ring.[1]

 Shift Difference: The H-4 proton is significantly upfield relative to H-5 due to the electron-
donating resonance effect (+M) of the methoxy group at C3.[1]

Carbon NMR ( C NMR)
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Solvent: CDCI

(Reference: 77.16 ppm)[1]

Shift (
Carbon Type Assignment Notes
» Ppm)
Attached to Oxygen
152.5 Quaternary (C) C-3 )
(Deshielded).[1]
Attached to Chlorine;
144.0 Quaternary (C) C-6 adjacent to Nitrogen.
[1]
Attached to Bromine;
133.5 Quaternary (C) C-2
ortho to OMe.[1][4]
) Correlates to H-5
126.0 Methine (CH) C-5
doublet.[1]
) Correlates to H-4
121.5 Methine (CH) C-4 ]
doublet (Shielded).[1]
£6.5 Methyl (CH -OCH Standard aromatic
' ) methoxy shift.[1]

Mass Spectrometry (MS)

The presence of one Bromine and one Chlorine atom creates a unique isotope pattern that
serves as a definitive "fingerprint” for this molecule.[1]

lonization Mode: ESI+ or El Molecular lon: [M]+ or [M+H]+[1]
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m/z Peak Relative Intensity Origin

Br +
221 (M) ~75%

Cl

(

Br +
223 (M+2) 100% (Base) CI) AND (
Br +

cl)

Br +
225 (M+4) ~25%

Cl

Diagnostic Rule: An intensity ratio of approximately 3:4:1 (M:M+2:M+4) confirms the presence

of one Br and one Cl atom in the molecule.[1]

Analytical Validation Workflow

To ensure the identity and purity of the compound for drug development applications, follow this

self-validating logic flow.
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Figure 2: Step-by-step decision tree for analytical validation.

HPLC Method Parameters
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For quantitative purity assessment, the following Reverse Phase (RP-HPLC) conditions are
recommended:

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.[1]
» Mobile Phase A: Water + 0.1% Formic Acid.[1]

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

o Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic absorption) and 280 nm.[1]

Handling & Stability

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Halogenated pyridines
can be light-sensitive; amber vials are mandatory.[1]

o Reactivity: Avoid strong bases (e.g., NaOH, NaOMe) during storage, as the C6-Cl or C2-Br
can undergo nucleophilic aromatic substitution (

), leading to hydrolysis or methoxy-exchange byproducts.[1]

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Bromo-
6-chloro-3-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1506967/docs#technical-guide-spectral-
characterization-of-2-bromo-6-chloro-3-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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